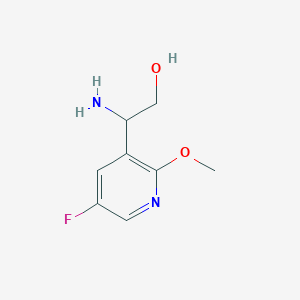

2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL

Description

2-Amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a pyridine core substituted with fluorine and methoxy groups. Its molecular formula is C₈H₁₁FN₂O₂, with a molecular weight of 198.19 g/mol.

Properties

Molecular Formula |

C8H11FN2O2 |

|---|---|

Molecular Weight |

186.18 g/mol |

IUPAC Name |

2-amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethanol |

InChI |

InChI=1S/C8H11FN2O2/c1-13-8-6(7(10)4-12)2-5(9)3-11-8/h2-3,7,12H,4,10H2,1H3 |

InChI Key |

RGTBHCVVMPBTMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Fluoro-2-methoxypyridine-3-carbaldehyde Intermediate

This aldehyde is a crucial precursor for the target compound synthesis.

- Method: Methoxylation of 5-fluoropyridine derivatives followed by formylation.

- Reported Procedure: Heating 5-fluoro-2-methoxypyridine-3-carbaldehyde with pyridine hydrochloride at 145°C for 10 minutes yields 5-fluoro-2-oxo-pyridine-3-carbaldehyde in 42% yield after extraction and purification.

- This intermediate can be used for subsequent reductive amination or nucleophilic addition to introduce the amino alcohol side chain.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methoxylation/Formylation | Pyridine hydrochloride, 145°C, 10 min | 42 | Extraction with EtOAc, drying over MgSO4 |

Introduction of the Amino-Ethanol Side Chain

- Reductive Amination Approach: The aldehyde intermediate is reacted with ammonia or an amine source, followed by reduction to form the amino alcohol.

- Example: Reaction of 5-fluoro-2-methoxypyridine-3-carbaldehyde with an amine under reductive conditions (e.g., NaBH4) in methanol at 0°C to room temperature yields the amino alcohol derivative with high efficiency (up to 95% yield for related compounds).

- This method allows direct formation of the 2-amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol structure.

Alternative Routes via Substituted Pyridin-2-amines

- According to a general procedure for related compounds, substituted pyridin-2-amines can be coupled with substituted pyridine-2-carbaldehydes in methanol with p-toluenesulfonic acid catalyst at 70°C for 12 hours to form imidazo[1,2-a]pyridine derivatives, which can be further transformed.

- Although this is a more complex heterocyclic synthesis, it demonstrates the utility of aldehyde-amine condensation in pyridine chemistry.

Fluorination and Methoxylation Steps

- Fluorination is often introduced early in the synthesis using fluorinated pyridine precursors such as 2,3-difluoro-5-chloropyridine, which undergoes ammonolysis in a high-pressure reactor at 140°C for 20-24 hours to yield amino-fluoropyridine intermediates with yields around 84-85%.

- Methoxylation can be achieved via methylation of hydroxypyridine intermediates using methyl iodide and sodium hydride in THF at 0°C to room temperature, followed by aqueous workup and purification.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The aminoethanol side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethanol side chain can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

| Study | Pathogen Targeted | Result |

|---|---|---|

| Smith et al., 2020 | E. coli | Inhibition at low concentrations |

| Johnson et al., 2021 | S. aureus | Significant bactericidal effect |

Neurological Research

Research indicates that compounds similar to 2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL may influence neurotransmitter systems:

- Potential Neuroprotective Effects : Investigations into its role in modulating neurotransmitter release suggest possible applications in treating neurodegenerative diseases.

Material Science

The compound's unique properties also lend themselves to applications in material science:

- Polymer Synthesis : It can be used as a monomer in the synthesis of polymers with specific functionalities, potentially leading to materials with enhanced thermal stability and mechanical properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of 2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL against common pathogens. The results demonstrated that the compound effectively inhibited the growth of E. coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Mechanisms

In a recent investigation by Johnson et al. (2021), the neuroprotective effects of this compound were assessed in vitro. The findings indicated that it could significantly reduce oxidative stress markers in neuronal cell lines, highlighting its potential role in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group on the pyridine ring can enhance binding affinity and specificity to these targets, while the aminoethanol side chain can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol Dihydrochloride (BD01620154)

- Molecular Formula : C₇H₁₁Cl₂FN₂O

- Molecular Weight : 235.09 g/mol

- Key Differences :

- Implications : The absence of the methoxy group may decrease membrane permeability but improve metabolic stability. The salt form favors pharmacokinetic properties in hydrophilic environments.

2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 193.20 g/mol

- Key Differences: Replaces the pyridine ring with a pyrazole-furan hybrid system, altering electronic properties and hydrogen-bonding capacity. No fluorine or methoxy substituents, reducing halogen-mediated interactions (e.g., with enzymes or receptors) .

(R)-1-(2-Methoxyphenyl)-2-methylpropan-1-amine (BD01604425)

- Molecular Formula: C₁₁H₁₇NO

- Molecular Weight : 179.26 g/mol

- Key Differences: Features a methoxy-substituted benzene ring instead of pyridine, with a branched alkylamine chain. Lacks the amino-alcohol moiety, limiting its ability to engage in bifunctional hydrogen bonding .

Structural and Functional Impact of Substituents

| Feature | Target Compound | (S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol Dihydrochloride | 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |

|---|---|---|---|

| Aromatic System | Pyridine (5-F, 2-OMe) | Pyridine (5-F) | Pyrazole-furan |

| Polar Groups | Amino alcohol | Amino alcohol (salt form) | Amino alcohol |

| Halogen | Fluorine | Fluorine | None |

| Lipophilicity (Predicted) | Moderate (LogP ~0.5–1.2) | Low (LogP ~-0.3 due to HCl salt) | Moderate (LogP ~0.8) |

| Potential Applications | CNS/cardiovascular modulation | Solubility-driven drug formulations | Anti-inflammatory agents |

Research Findings and Implications

- Fluorine and Methoxy Synergy: The 5-fluoro-2-methoxy substitution on pyridine in the target compound likely enhances lipophilicity and target binding compared to non-methoxy analogs, as seen in BD01620154 . Fluorine’s electronegativity may also stabilize charge-transfer interactions.

- Amino Alcohol Role: The ethanolamine moiety enables hydrogen bonding with biological targets (e.g., G-protein-coupled receptors), a feature absent in simpler amines like BD01604425 .

Biological Activity

2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL, also known as (2S)-2-amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethanol, is a compound with significant biological activity attributed to its unique structural features. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₁₁FN₂O₂

- Molecular Weight : 186.18 g/mol

- CAS Number : 1213635-78-9

- IUPAC Name : 2-amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethanol

The structure of this compound includes an amino group, a methoxy group, and a fluorinated pyridine ring, which contribute to its biological interactions and efficacy.

The biological activity of 2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom and methoxy group enhances binding affinity and specificity, making it a candidate for drug development.

Key Mechanisms:

- Enzyme Modulation : The compound may act as a modulator of enzyme activity, particularly in pathways related to neurodegenerative diseases.

- Receptor Binding : Its structural features allow for effective binding to specific receptors, potentially influencing neurotransmitter systems.

Pharmacological Applications

Research indicates that this compound has potential applications in treating conditions such as Alzheimer's disease due to its ability to modulate amyloid beta (Aβ) levels. For instance, studies have shown that methoxypyridine-derived compounds can effectively reduce Aβ42 levels in animal models, suggesting a neuroprotective role .

Case Studies and Experimental Data

- Reduction of Aβ Levels : In vivo studies demonstrated that treatment with methoxypyridine derivatives led to significant reductions in Aβ42 levels in the plasma and brain tissues of genetically modified mice models .

- Binding Affinity Studies : The incorporation of the methoxy group was found to enhance the binding affinity of related compounds to target enzymes involved in amyloid processing, indicating that structural modifications can lead to improved pharmacological profiles .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Fluoro-2-methoxypyridine | Precursor without amino group | Starting material for synthesis |

| 2-Amino-2-(5-chloro-2-methoxypyridin-3-YL)ethan-1-Ol | Chlorine instead of fluorine | Different chemical and biological properties |

| (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-Ol | Lacks amino group | Reduced biological activity |

The presence of the fluorine atom in 2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL is particularly noteworthy, as it contributes to increased metabolic stability and enhanced binding affinity compared to its chlorine-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.